![molecular formula C12H12N2O3 B2467541 Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate CAS No. 196301-95-8](/img/structure/B2467541.png)
Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate
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Overview
Description
“Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-YL)benzoate” is a unique chemical compound. It has a linear formula of C12H12O3N2 . It is part of a collection of unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a combination of nitrogen, oxygen, and carbon atoms . The InChI key for this compound is QOGXGTZPJKLMBR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . Its molecular weight is 232.24 . The compound’s storage temperature is +4°C .Scientific Research Applications
Structural Characterization and Angiotensin II Receptor Antagonists
Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate and its derivatives have been studied for their potential role as non-peptide angiotensin receptor antagonists. X-ray crystallography revealed that the compounds exhibit π–π interactions and C–H⋯O interactions, indicating their structural suitability for pharmaceutical applications (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).
Corrosion Inhibition Properties
Oxadiazole derivatives, including this compound, have been studied for their corrosion inhibition ability on mild steel in sulphuric acid. The derivatives were shown to form protective layers on the steel surface, suggesting their application in corrosion prevention (Ammal, Prajila, & Joseph, 2018).
Mesomorphic Behavior and Photoluminescent Properties
These compounds also exhibit interesting mesomorphic behavior and photoluminescent properties. Studies have shown that they can form cholesteric and nematic/smectic A mesophases, along with displaying strong blue fluorescence emission, which may be useful in material science and photonics (Han, Wang, Zhang, & Zhu, 2010).
Chemosensors for Anion Detection
Additionally, certain oxadiazole derivatives are used as chemosensors for anions like fluoride. These compounds undergo color changes upon interaction with fluoride ions, indicating their potential use in chemical sensing technologies (Ma, Li, Zong, Men, & Xing, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This could potentially influence their interaction with biological targets.
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazole compounds, it can be inferred that they may interfere with the biochemical pathways of infectious agents .
Result of Action
Related 1,2,4-oxadiazole compounds have shown anti-infective activities, suggesting that they may exert a cytotoxic effect on infectious agents .
properties
IUPAC Name |
methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-10-13-11(14-17-10)8-4-6-9(7-5-8)12(15)16-2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGXGTZPJKLMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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